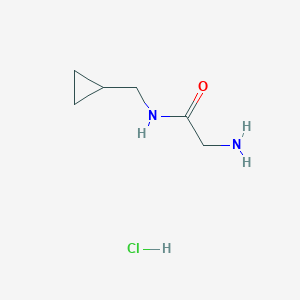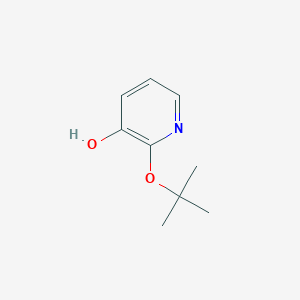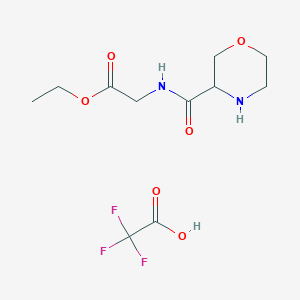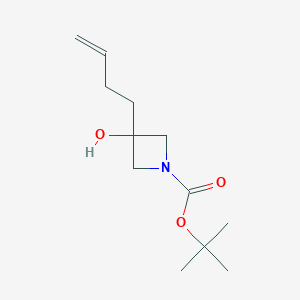
4-Bromo-2-isopropoxy-1-methylbenzene
説明
4-Bromo-2-isopropoxy-1-methylbenzene is a chemical compound with the molecular weight of 229.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-isopropoxy-1-methylbenzene is1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 . Physical And Chemical Properties Analysis
4-Bromo-2-isopropoxy-1-methylbenzene is a liquid at room temperature .科学的研究の応用
Thermochemistry and Physical Properties
Research in thermochemistry involves the study of vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes to evaluate a series of experimental measurements for internal consistency. These studies, which include compounds like bromobenzene and iodobenzene among others, utilize quantum-chemical methods to calculate gas-phase enthalpies of formation and develop group-additivity procedures for estimating these physical properties. This research provides valuable data for understanding the thermochemical behavior of halogen-substituted methylbenzenes, including 4-Bromo-2-isopropoxy-1-methylbenzene (Verevkin et al., 2015).
Synthesis Techniques
Innovations in synthesis techniques include the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide under liquid-liquid multi-site phase-transfer catalysis conditions. This study highlights the enhancement of the overall reaction rate when catalyzed by a multi-site phase-transfer catalyst combined with sonication, offering insights into optimizing various operational conditions for improved synthesis efficiency (Abimannan et al., 2015).
Polymer Chemistry
The use of alkoxybenzenes, including isopropoxybenzene variants, for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations represents a significant application in polymer chemistry. This method enables direct chain-end functionalization of polymers, facilitating the synthesis of polymers with specific end-group functionalities, which are essential for developing novel polymeric materials (Morgan et al., 2010).
Novel Materials and Additives for Lithium-Ion Batteries
The exploration of novel bi-functional electrolyte additives for lithium-ion batteries is another critical application area. Studies have shown that certain compounds can electrochemically polymerize to form a protective film on the battery's electrode, preventing voltage rise during overcharging and enhancing thermal stability. Such additives do not significantly impact the battery's normal cycle performance while providing overcharge protection and fire retardancy, showcasing the potential for safer and more reliable lithium-ion batteries (Zhang Qian-y, 2014).
Safety and Hazards
作用機序
Target of Action
4-Bromo-2-isopropoxy-1-methylbenzene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling, 4-Bromo-2-isopropoxy-1-methylbenzene interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of 4-Bromo-2-isopropoxy-1-methylbenzene in the SM coupling is the formation of a new carbon–carbon bond . This bond formation allows for the synthesis of a wide range of organic compounds, making the SM coupling a versatile tool in organic chemistry .
Action Environment
The action of 4-Bromo-2-isopropoxy-1-methylbenzene is influenced by various environmental factors. For instance, the temperature and pressure of the reaction environment can affect the rate and yield of the SM coupling . Additionally, the choice of solvent can also have a significant impact on the reaction .
特性
IUPAC Name |
4-bromo-1-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKOYYCPIMAZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253716 | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropoxy-1-methylbenzene | |
CAS RN |
1114808-85-3 | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1377505.png)





![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)


![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)
